Cas no 2885995-32-2 (rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester)

Rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester is a chiral bicyclic compound featuring a rigid azabicycloheptane scaffold, which is of interest in medicinal chemistry and asymmetric synthesis. The stereospecific configuration (1R,2S,5R) ensures high enantiomeric purity, making it valuable for applications requiring precise stereochemical control. The benzyl ester group enhances solubility and facilitates selective derivatization, while the free carboxylic acid at the 2-position allows for further functionalization. This compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and receptor-based pathways. Its structural rigidity also contributes to improved metabolic stability in drug development.
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester structure
2885995-32-2 structure
Product Name:rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
CAS No:2885995-32-2
MF:C15H17NO4
MW:275.299784421921
CID:6460472
Update Time:2025-05-25

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester Chemical and Physical Properties

Names and Identifiers

    • rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
    • Inchi: 1S/C15H17NO4/c17-14(18)12-7-6-11-8-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13-/m1/s1
    • InChI Key: LOZQITPJJGGNFF-FRRDWIJNSA-N
    • SMILES: C(N1[C@]2([H])CC[C@@H]([C@@]1([H])C2)C(=O)O)(=O)OCC1C=CC=CC=1

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 461.6±38.0 °C(Predicted)
  • pka: 4.49±0.20(Predicted)

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1292313-50mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
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rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
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rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
Y1292313-100mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
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rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
Y1292313-250mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
Y1292313-5g
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
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eNovation Chemicals LLC
Y1292313-100mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
2885995-32-2 95%
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eNovation Chemicals LLC
Y1292313-250mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
2885995-32-2 95%
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$1430 2024-07-28
eNovation Chemicals LLC
Y1292313-500mg
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester
2885995-32-2 95%
500mg
$2105 2024-07-28

Additional information on rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester

Rel-(1R,2S,5R)-6-Aza-Bicyclo[3.1.1]Heptane-2,6-Dicarboxylic Acid 6-Benzyl Ester: A Comprehensive Overview

The compound with CAS No. 2885995-32-2, known as rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2,6-dicarboxylic acid 6-benzyl ester, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and its potential applications in drug development. The rel-(1R,2S,5R) configuration highlights its stereochemical properties, which are critical for its biological activity and selectivity.

The bicyclo[3.1.1]heptane framework is a key feature of this molecule, providing a rigid and stable structure that can interact with various biological targets. Recent studies have explored the synthesis of this compound using advanced methodologies, including asymmetric catalysis and enantioselective reactions. These approaches have enabled researchers to achieve high yields and excellent stereocontrol, making it feasible for large-scale production.

The 6-aza substitution introduces nitrogen into the bicyclic system, enhancing the molecule's ability to form hydrogen bonds and participate in π-interactions with biomolecules. This property is particularly valuable in drug design, where such interactions are often critical for binding affinity and potency. Furthermore, the presence of the benzyl ester group at position 6 not only contributes to the molecule's solubility but also serves as a handle for further functionalization in medicinal chemistry.

Recent research has focused on the pharmacological properties of this compound. In vitro studies have demonstrated its ability to modulate key enzymes and receptors involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. The dicarboxylic acid moiety plays a pivotal role in these interactions, acting as a scaffold for binding to target proteins.

Moreover, the compound has shown promise in preclinical models of inflammation and oxidative stress. Its ability to scavenge free radicals and inhibit pro-inflammatory cytokines suggests potential applications in treating conditions such as arthritis and cardiovascular diseases. These findings underscore the versatility of this molecule across multiple therapeutic areas.

From a synthetic perspective, the construction of the bicyclo[3.1.1]heptane core remains a challenging yet rewarding endeavor. Researchers have employed various strategies, including ring-closing metathesis and organocatalytic approaches, to assemble this framework efficiently. The use of chiral auxiliaries has also been instrumental in achieving the desired stereochemistry during synthesis.

In terms of applications, this compound serves as a valuable lead compound for drug discovery programs targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins. Its unique combination of rigidity and flexibility allows it to adopt conformations that are favorable for binding to these targets.

Looking ahead, ongoing studies aim to optimize the pharmacokinetic properties of this compound by modifying its substituents while maintaining its bioactivity. Such efforts are expected to enhance its suitability for therapeutic use in humans.

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